3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide
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Overview
Description
3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide is an organic compound that features a fluorophenyl group, a furan ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the fluorophenyl derivative and introduce the furan ring through a series of coupling reactions. The propanamide group is then added via amide bond formation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide
- 3-(2-bromophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide
- 3-(2-methylphenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide
Uniqueness
3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and improve the pharmacokinetic properties of compounds, making this compound particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-12(10-13-8-9-20-11-13)18-16(19)7-6-14-4-2-3-5-15(14)17/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLVBLNGOMKAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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